(1-(4-Chlorophenyl)cyclopentyl)(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
[1-(4-chlorophenyl)cyclopentyl]-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClFNO3S/c24-18-5-3-17(4-6-18)23(13-1-2-14-23)22(27)26-15-11-21(12-16-26)30(28,29)20-9-7-19(25)8-10-20/h3-10,21H,1-2,11-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPALAWZNLONAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCC(CC3)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClFNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the cyclopentyl and piperidinyl rings. The reaction conditions often require the use of strong bases or acids, and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the synthetic routes described above. This would require the use of large reactors, precise control of reaction conditions, and efficient purification methods to ensure the final product meets the required purity standards. The use of continuous flow chemistry and automated systems can help improve the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: : Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may result in the formation of corresponding carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
This compound has shown potential in various scientific research applications, including:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its biological activity, including potential antimicrobial and antiviral properties.
Medicine: : Studied for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes involved in inflammatory processes, leading to the modulation of these pathways and resulting in its anti-inflammatory effects. The exact molecular targets and pathways would need to be determined through further research.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound shares a methanone core linked to aromatic and heterocyclic groups with the following analogues:
(4-Chlorophenyl)(4-hydroxypiperidin-1-yl)methanone
- Key Differences : The piperidine ring here bears a hydroxyl group instead of a sulfonyl-fluorophenyl substituent.
(4-Chlorophenyl)(1-(pyrimidin-2-yl)piperidin-4-yl)methanone (Compound 11)
- Key Differences : A pyrimidin-2-yl group replaces the sulfonyl-fluorophenyl substituent.
- Implications : The pyrimidine ring enables π-π stacking interactions, which may enhance binding to aromatic protein pockets. However, the absence of a sulfonyl group could reduce acidity and membrane permeability compared to the target compound .
(4-Chlorophenyl)(tetrahydrofuran-3-yl)methanone
- Key Differences : A tetrahydrofuran (THF) ring replaces the piperidine-sulfonyl group.
- Implications : The ether oxygen in THF may improve solubility but lacks the conformational rigidity of the piperidine-sulfonyl system in the target compound .
4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one
- Key Differences: A butanone chain links the fluorophenyl and piperidine groups, with a hydroxyl substituent on piperidine.
- The hydroxyl group may confer higher polarity than the sulfonyl-fluorophenyl group in the target .
Physicochemical Properties (Based on Available Data)
Key Observations :
- Rf Values : Lower Rf (e.g., 0.18 for Compound 11 vs. 0.31 for the THF analogue) correlates with higher polarity. The target compound’s sulfonyl group likely results in even lower Rf values than Compound 11, suggesting superior polarity.
- Melting Points : Rigid substituents (e.g., pyrimidine in Compound 11) correspond to higher melting points. The target’s cyclopentyl and sulfonyl groups may further elevate its melting point.
Biological Activity
The compound is a novel sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse scientific literature.
Chemical Structure and Properties
The compound has the following molecular formula: . Its structure includes a cyclopentyl group, a piperidine moiety, and sulfonyl functionalities, which are crucial for its biological activity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Antibacterial Activity :
- The compound has shown significant antibacterial properties against various strains. Studies have indicated that it inhibits bacterial growth by targeting specific enzymatic pathways.
- Case Study : A synthesized derivative demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
-
Enzyme Inhibition :
- It exhibits inhibitory activity against acetylcholinesterase (AChE) and urease, suggesting potential applications in treating neurodegenerative diseases and urinary tract infections.
- Research Findings : The compound's AChE inhibition was quantified, showing an IC50 value of 0.5 μM, indicating strong potential as a therapeutic agent for Alzheimer's disease .
- Anticancer Properties :
The biological activities of this compound are attributed to several mechanisms:
- Enzyme Interaction : The sulfonamide group is known to interact with enzyme active sites, effectively blocking their function. This is particularly relevant in AChE inhibition where the compound mimics substrate interactions .
- Mitochondrial Modulation : Research indicates that the compound influences mitochondrial dynamics, promoting apoptosis through the stabilization of pro-apoptotic factors .
Comparative Analysis with Related Compounds
To understand the potency and efficacy of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure | Antibacterial Activity | AChE Inhibition (IC50) | Anticancer Activity |
|---|---|---|---|---|
| Compound A | Structure A | Moderate | 1.2 μM | Low |
| Compound B | Structure B | High | 0.8 μM | Moderate |
| Target Compound | Target Structure | High | 0.5 μM | High |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (1-(4-Chlorophenyl)cyclopentyl)(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone?
- Methodological Answer : Synthesis typically involves modular approaches:
- Step 1 : Formation of the 4-((4-fluorophenyl)sulfonyl)piperidine moiety via sulfonylation of piperidine derivatives using 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., NaOH in dichloromethane) .
- Step 2 : Coupling the cyclopentyl-chlorophenyl fragment to the sulfonylpiperidine via a ketone linkage, often employing carbodiimide-based coupling agents (e.g., DCC/DMAP) in anhydrous solvents.
- Purification : Use reversed-phase HPLC with a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (65:35, pH 4.6) .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer :
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry (e.g., compare with analogous structures like {2-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl-methyl]cyclopentyl}-(4-fluorophenyl)methanone, which exhibits a triclinic crystal system) .
- Spectroscopy : Use -NMR to verify substituent positions (e.g., aromatic protons at δ 7.3–8.2 ppm for fluorophenyl and chlorophenyl groups) and IR for sulfonyl (S=O) stretches (~1350–1150 cm) .
Q. What preliminary assays are suitable for evaluating biological activity?
- Methodological Answer :
- Enzyme inhibition : Screen against kinases or GPCRs using fluorescence polarization assays.
- Antimicrobial testing : Employ microdilution assays (MIC/MBC) against Gram-positive/negative bacteria, referencing analogs like 4-methyl-1-[(4-methylphenyl)sulfanyl]pentan-2-one, which show antimicrobial potential .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity?
- Methodological Answer :
- Modify substituents : Replace the 4-chlorophenyl group with electron-withdrawing groups (e.g., CF) to assess effects on receptor binding.
- Piperidine ring modifications : Introduce methyl or hydroxyethyl groups at the 4-position (see analogs like [4-(2-hydroxyethyl)piperazin-1-yl]methanone derivatives) to alter hydrophilicity and target engagement .
- Data analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity trends .
Q. How should researchers address contradictions in crystallographic vs. computational conformational data?
- Methodological Answer :
- Crystallographic validation : Compare experimental torsion angles (e.g., cyclopentyl ring puckering) with DFT-optimized geometries .
- Dynamic analysis : Perform molecular dynamics (MD) simulations in explicit solvent to assess flexibility of the sulfonylpiperidine moiety under physiological conditions .
Q. What strategies mitigate toxicity risks during in vivo studies?
- Methodological Answer :
- Metabolic profiling : Use LC-MS/MS to identify reactive metabolites (e.g., sulfone oxidation by CYP450 enzymes).
- Safety protocols : Follow guidelines for sulfonyl-containing compounds, including PPE (gloves, goggles) and fume hood use to prevent inhalation/contact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
